An In-depth Technical Guide to 6-Acetyl-1-methyl-2(1H)-quinolinone: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 6-Acetyl-1-methyl-2(1H)-quinolinone: Structure, Properties, and Potential Applications
Foreword: Navigating the Landscape of Quinolone Chemistry
The quinolone and quinolinone scaffolds are cornerstones in medicinal chemistry and materials science, renowned for their versatile biological activities and unique photophysical properties. This guide focuses on a specific, yet under-documented derivative, 6-Acetyl-1-methyl-2(1H)-quinolinone . While direct experimental data for this exact molecule is sparse in publicly accessible literature, its chemical architecture allows for a robust, predictive analysis based on the well-established chemistry of its structural analogs. This document, therefore, serves as both a comprehensive review of the foundational principles governing quinolinone chemistry and a forward-looking technical guide for researchers and drug development professionals interested in the potential of this specific compound. We will delve into its structural features, postulate its physicochemical properties, outline plausible synthetic routes, and explore its potential biological significance by drawing parallels with closely related, well-characterized quinolinone derivatives.
Molecular Architecture and Inherent Chemical Features
The chemical identity of 6-Acetyl-1-methyl-2(1H)-quinolinone is defined by a bicyclic quinolinone core, substituted with a methyl group on the nitrogen atom (N-1) and an acetyl group at the C-6 position of the benzene ring.
Chemical Structure:
Key Structural and Electronic Characteristics:
-
Quinolinone Core: The 2(1H)-quinolinone moiety is a planar, aromatic system. The endocyclic amide group introduces a degree of electronic polarization and the potential for hydrogen bonding in related unsubstituted analogs.
-
N-Methylation: The presence of a methyl group at the N-1 position blocks the amide proton, which would otherwise participate in tautomerism to the corresponding 2-hydroxyquinoline. This methylation locks the structure in the quinolinone form and is known to influence solubility and metabolic stability.
-
6-Acetyl Group: This electron-withdrawing group at the C-6 position significantly influences the electronic properties of the benzene ring. It can serve as a handle for further chemical modifications and is a key determinant of the molecule's potential biological interactions.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₁NO₂ | Derived from the chemical structure. |
| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar quinolinone derivatives.[1] |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely >150 °C | Aromatic and polar nature suggests a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The N-methylation reduces polarity compared to the N-H analog, but the acetyl and carbonyl groups provide some polarity. |
| Stability | Generally stable under standard laboratory conditions. | The quinolinone ring is a stable aromatic system. |
Synthetic Pathways: A Strategic Approach
The synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone can be approached through several established methodologies for quinolinone ring formation, followed by or incorporating the necessary substitutions. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Conceptual Synthetic Workflow
A logical and efficient synthetic strategy would involve the cyclization of a suitably substituted aniline derivative.
Caption: A generalized workflow for the synthesis of quinolinone derivatives.
Plausible Synthetic Protocol: Modified Conrad-Limpach-Knorr Synthesis
This classical approach is highly versatile for the synthesis of 2- and 4-quinolinones. A plausible adaptation for our target molecule is outlined below.
Step 1: Synthesis of the Acetoacetanilide Intermediate
The synthesis would commence with the acylation of 4-aminoacetophenone with diketene or ethyl acetoacetate.
-
Reaction: 4-aminoacetophenone is reacted with an excess of diketene or heated with ethyl acetoacetate.
-
Causality: This step introduces the β-ketoester functionality necessary for the subsequent cyclization. The use of 4-aminoacetophenone directly incorporates the desired acetyl group at the correct position.
Step 2: N-Methylation
The resulting acetoacetanilide would then be N-methylated.
-
Reagents: A suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
-
Rationale: N-methylation prior to cyclization can prevent side reactions and ensures the final product has the methyl group at the N-1 position.
Step 3: Cyclization
The N-methylated acetoacetanilide intermediate is then cyclized to form the quinolinone ring.
-
Conditions: Heating in a high-boiling point solvent such as Dowtherm A or treatment with a strong acid like polyphosphoric acid (PPA) or sulfuric acid.
-
Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the enol or enolate of the β-ketoamide attacks the aromatic ring, followed by dehydration to yield the quinolinone.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 6-Acetyl-1-methyl-2(1H)-quinolinone. The following techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2][3]
¹H NMR Spectroscopy (Predicted Chemical Shifts)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CH₃ (N-methyl) | 3.5 - 3.8 | singlet | Methyl group attached to a nitrogen atom in a heterocyclic system. |
| -COCH₃ (acetyl) | 2.5 - 2.7 | singlet | Methyl group adjacent to a carbonyl. |
| H-3 | ~6.5 | doublet | Vinylic proton adjacent to the carbonyl group. |
| H-4 | ~7.7 | doublet | Vinylic proton coupled to H-3. |
| H-5 | ~7.9 | doublet | Aromatic proton ortho to the acetyl group. |
| H-7 | ~7.6 | doublet of doublets | Aromatic proton meta to the acetyl group. |
| H-8 | ~7.4 | doublet | Aromatic proton para to the acetyl group. |
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (N-methyl) | 28 - 32 | Aliphatic carbon attached to nitrogen. |
| -COCH₃ (acetyl) | 25 - 29 | Aliphatic carbon of the acetyl group. |
| C=O (acetyl) | 195 - 200 | Carbonyl carbon of the acetyl group. |
| C=O (amide) | 160 - 165 | Amide carbonyl carbon. |
| C-3 | ~120 | Vinylic carbon. |
| C-4 | ~140 | Vinylic carbon. |
| Aromatic Carbons | 115 - 145 | Carbons of the benzene ring. |
| C-6 | ~135 | Aromatic carbon bearing the acetyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 1690 - 1710 | C=O stretch (acetyl ketone) |
| 1650 - 1670 | C=O stretch (amide) |
| 1590 - 1610 | C=C stretch (aromatic and vinylic) |
| 2900 - 3000 | C-H stretch (aliphatic) |
| 3000 - 3100 | C-H stretch (aromatic and vinylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 201.22
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the quinolinone ring.
Potential Biological and Pharmacological Significance
The quinolinone scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4][5] The introduction of an acetyl group at the C-6 position and a methyl group at N-1 can significantly modulate the biological activity.
Potential Therapeutic Areas of Interest
-
Antibacterial Agents: Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[2] While 6-Acetyl-1-methyl-2(1H)-quinolinone itself is not a classical quinolone antibiotic, the quinolinone core is present in many antibacterial compounds, and this derivative warrants investigation for antibacterial activity.[6]
-
Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[7][8] The acetyl group could potentially interact with the active sites of various enzymes.
-
Anti-inflammatory Properties: The quinoline and quinolinone cores are found in several compounds with anti-inflammatory activity.[9] These compounds often act by inhibiting key inflammatory mediators such as cyclooxygenases (COX) and phosphodiesterases (PDEs).[10]
-
Cardiotonic Agents: Certain quinolinone derivatives, such as cilostamide, are known to be potent and selective phosphodiesterase 3 (PDE3) inhibitors, leading to positive inotropic effects.[11] The substitution pattern of 6-Acetyl-1-methyl-2(1H)-quinolinone makes it a candidate for evaluation as a potential cardiotonic agent.
Proposed Mechanism of Action Workflow
Investigating the biological activity of a novel compound like 6-Acetyl-1-methyl-2(1H)-quinolinone requires a systematic approach.
Caption: A workflow for elucidating the mechanism of action of a novel compound.
Safety and Handling
While specific toxicity data for 6-Acetyl-1-methyl-2(1H)-quinolinone is not available, it should be handled with the standard precautions for a novel chemical entity. A related compound, 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, is classified as harmful if swallowed and causes skin and eye irritation.[1]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Future Directions and Conclusion
6-Acetyl-1-methyl-2(1H)-quinolinone represents an intriguing, yet underexplored, molecule within the vast chemical space of quinolinone derivatives. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological applications, grounded in the established principles of quinolinone chemistry.
The true potential of this compound can only be unlocked through dedicated experimental investigation. Future research should focus on:
-
Optimized Synthesis: Development and optimization of a reliable and scalable synthetic route.
-
Full Spectroscopic and Physicochemical Characterization: Generation of definitive analytical data to confirm its structure and properties.
-
Broad Biological Screening: Evaluation of its activity in a wide range of biological assays to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features responsible for any observed biological activity.
References
- Spectroscopic data of 1-9. (n.d.). In 40-Supporting informationRNP-1107-701.
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed. Retrieved February 27, 2026, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. Retrieved February 27, 2026, from [Link]
-
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved February 27, 2026, from [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
6-Acylamino-2-aminoquinolines as potent melanin-concentrating hormone 1 receptor antagonists. Identification, structure-activity relationship, and investigation of binding mode. (2005). PubMed. Retrieved February 27, 2026, from [Link]
-
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl). (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved February 27, 2026, from [Link]
-
Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. (2024). Preprints.org. Retrieved February 27, 2026, from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 27, 2026, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved February 27, 2026, from [Link]
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed. Retrieved February 27, 2026, from [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved February 27, 2026, from [Link]
-
Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). (n.d.). Cheméo. Retrieved February 27, 2026, from [Link]
-
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one. (n.d.). Lifeasible. Retrieved February 27, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. Retrieved February 27, 2026, from [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
Sources
- 1. 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | 62245-12-9 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
